molecular formula C12H12ClNO3 B13708815 Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate

Cat. No.: B13708815
M. Wt: 253.68 g/mol
InChI Key: YWGNUXMRPDFEBQ-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C12H14ClNO2 It is known for its unique structure, which includes a pyrrolidinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like sodium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of N-oxides

Scientific Research Applications

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
  • 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoic acid
  • 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzamide

Uniqueness

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the ester group improves its solubility and ease of synthesis compared to similar compounds .

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)9-5-4-8(7-10(9)13)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

YWGNUXMRPDFEBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl

Origin of Product

United States

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